4-Dimethylaminocinnamaldehyde 4-Dimethylaminocinnamaldehyde 4-dimethylaminocinnamaldehyde is a member of cinnamaldehydes.
Brand Name: Vulcanchem
CAS No.: 6203-18-5
VCID: VC21174398
InChI: InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+
SMILES: CN(C)C1=CC=C(C=C1)C=CC=O
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

4-Dimethylaminocinnamaldehyde

CAS No.: 6203-18-5

Cat. No.: VC21174398

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

4-Dimethylaminocinnamaldehyde - 6203-18-5

Specification

CAS No. 6203-18-5
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name (E)-3-[4-(dimethylamino)phenyl]prop-2-enal
Standard InChI InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+
Standard InChI Key RUKJCCIJLIMGEP-ONEGZZNKSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/C=O
SMILES CN(C)C1=CC=C(C=C1)C=CC=O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=CC=O

Introduction

Chemical Properties and Structure

4-Dimethylaminocinnamaldehyde is an aromatic compound characterized by its distinctive orange powder appearance . Its structure consists of a cinnamaldehyde backbone with a dimethylamino group at the para position of the phenyl ring. The chemical and physical properties of DMACA are summarized in Table 1.

Table 1: Chemical and Physical Properties of 4-Dimethylaminocinnamaldehyde

PropertyValue
Chemical FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
CAS Number6203-18-5
SynonymsDMAC, DMACA, NSC62138, (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde
AppearanceOrange powder
SolubilitySoluble in chloroform
InChi KeyRUKJCCIJLIMGEP-ARJAWSKDSA-N
SMILES Notation[H]C(=O)\C=C\C1=CC=C(C=C1)N(C)C

4-Dimethylaminocinnamaldehyde contains an α,β-unsaturated aldehyde group that contributes to its reactivity with various chemical species, particularly those containing nucleophilic groups . The presence of the dimethylamino group influences its electronic properties, making it particularly useful for colorimetric and fluorescent applications.

Synthesis Methods

The synthesis of 4-dimethylaminocinnamaldehyde has been reported in scientific literature and patent documents. According to a Chinese patent, DMACA can be prepared through a combination of methylation and amination reactions using cinnamaldehyde as the starting material .

Patent-Described Synthesis

The patented synthesis method involves the following key conditions:

  • Starting material: Cinnamaldehyde

  • Reaction conditions: Aromatic hydrocarbon solvent, 2 atm pressure, 180-200°C, pH 5-6

  • Process: Sequential methylation and amination reactions

This synthesis method is described as having several advantages including simplicity, high efficiency, safe operation, and practicality for industrial production . The patent highlights that prior to this invention, there were no domestic reports of synthetic methods for this compound in China, indicating its significance as a novel contribution to pharmaceutical intermediate synthesis.

Analytical Applications

4-Dimethylaminocinnamaldehyde has found extensive use in analytical chemistry due to its selective reactivity with certain chemical groups, producing distinctive colorimetric and fluorometric responses.

Proanthocyanidin and Flavanol Analysis

One of the most significant applications of DMACA is in the quantification of proanthocyanidins (PACs) and flavanols. The DMAC assay has become a standard method for PAC quantification in various plant materials, particularly cranberry products .

Research has shown that the DMAC assay provides several advantages for proanthocyanidin analysis:

  • Selectivity for flavanols and proanthocyanidins

  • Sensitivity allowing for detection of low concentrations

  • Reproducibility across different laboratories when standardized methods are used

A multi-laboratory validation study established the DMAC colorimetric method using procyanidin A2 as a commercial standard for quantifying proanthocyanidins in cranberry powders . This standardized approach has helped establish dosage guidelines for cranberry products in therapeutic applications.

Forensic Applications

DMACA has valuable applications in forensic science:

  • Latent Fingermark Detection: A study reported the development of a new DMACA reagent formulation for photoluminescence detection of latent fingermarks on paper surfaces. The optimized formulation consisted of 0.028 g p-dimethylaminocinnamaldehyde, 0.84 mL glacial acetic acid, 6.2 mL ethyl acetate, and 0.993 L 40-60°C petroleum .

  • Urine Identification: DMACA is used in the DMAC test for forensic identification of urine in cases such as harassment, rape, or murder. The test is favored for being simple, rapid, and safe. A method validation study has established its reliability for this application .

Pharmaceutical Analysis

DMACA has been used in pharmaceutical analysis for the determination of specific compounds. For example, a selective and sensitive kinetic method has been developed for the determination of procaine and benzocaine in pharmaceutical preparations. This method is based on a condensation reaction between these compounds and 4-dimethylaminocinnamaldehyde, yielding colored products that can be quantified spectrophotometrically .

Microscopy and Fluorogenic Properties

Recent research has revealed that 4-dimethylaminocinnamaldehyde possesses valuable fluorogenic properties that enable high-resolution imaging applications.

Fluorescence Characteristics

A study published in 2023 by Chowdhury et al. demonstrated that DMACA can be utilized as a PA-specific fluorescent dye that allows localization of proanthocyanidins at high resolution in cell walls and inside cells using confocal microscopy . The researchers characterized the fluorescence spectra of DMACA when bound to proanthocyanidins, revealing features of previously unreported wall-bound PAs in plant tissues.

Key attributes of DMACA as a fluorophore include:

  • High photostability during imaging

  • Compatibility with other fluorescent dyes for co-localization studies

  • Ability to visualize both intracellular and cell-wall-bound proanthocyanidins

  • Specific binding to proanthocyanidins, producing a distinguishable fluorescent signal

Co-localization Applications

The study by Chowdhury et al. further demonstrated DMACA's versatility by using it in combination with other fluorogenic dyes to visualize the co-localization of proanthocyanidins with cell wall polymers in Populus root tissues . This application provides a powerful tool for understanding the spatial distribution and potential functional roles of proanthocyanidins in plant tissues.

Applications in Plant Biology Research

The unique properties of 4-dimethylaminocinnamaldehyde have made it particularly valuable in plant biology research, especially for studying proanthocyanidins and their roles in plant development and defense.

Proanthocyanidin Localization in Plants

DMACA has been used to visualize proanthocyanidins in various plant tissues. It produces a blue staining when it reacts with proanthocyanidins, allowing researchers to localize these compounds in plant samples . This application has been instrumental in studying the distribution and accumulation patterns of proanthocyanidins during plant development.

In Arabidopsis research, DMACA staining has helped identify the accumulation of PA precursors in specific tissue layers, contributing to the understanding of proanthocyanidin synthesis pathways and their regulation . The enzyme leucoanthocyanidin dioxygenase (LDOX) has been identified as essential for proanthocyanidin synthesis and vacuole development through studies utilizing DMACA staining techniques.

Cell Wall Studies

The recent discovery of DMACA's fluorogenic properties has expanded its applications in plant cell wall research. Chowdhury et al. demonstrated that DMACA can be used to visualize cell-wall-bound proanthocyanidins at high resolution, revealing previously unreported features of these compounds in plant cell walls .

The researchers noted that while DMACA can be used in various plant tissues beyond roots, care must be taken when tissues contain compounds that autofluoresce in the red spectral region, as this can be confounded with the PA-specific DMACA signal .

Industrial Applications

Beyond research applications, 4-dimethylaminocinnamaldehyde has several important industrial uses.

Pharmaceutical Industry

DMACA serves as an important intermediate in pharmaceutical synthesis. The patent describing its synthesis method specifically identifies it as a medicine intermediate with applications in the production of various cinnamic aldehyde compounds .

Food and Beverage Analysis

In the food and beverage industry, DMACA has been developed for the analysis of flavanoids in beer . This application helps in quality control and characterization of beer products by enabling the quantification of specific flavor-contributing compounds.

Microbial Identification

DMACA is used for the rapid identification of bacteria containing apotryptophanase and tryptophanase enzyme systems . This application has value in clinical microbiology, food safety testing, and other fields requiring bacterial identification.

Limitations and Considerations

Despite its versatility, there are important considerations when using 4-dimethylaminocinnamaldehyde in analytical applications:

Assay Parameters

Research has identified that various parameters can affect the performance of the DMAC assay for flavanols and proanthocyanidins. These include:

  • Reaction time

  • Temperature

  • Reagent concentration

  • Sample matrix effects

  • Structural characteristics of the target analytes

Understanding these parameters is crucial for obtaining reliable and reproducible results with DMACA-based analytical methods.

Specificity Considerations

While DMACA shows high specificity for certain compounds, the presence of structurally similar molecules can potentially interfere with some applications. For example, in plant tissues with compounds that autofluoresce in the red spectral region, there can be potential confusion with the PA-specific DMACA signal in fluorescence microscopy applications .

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